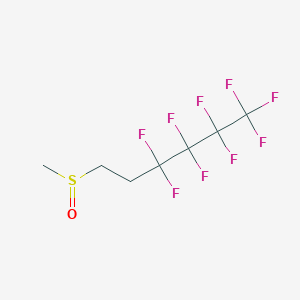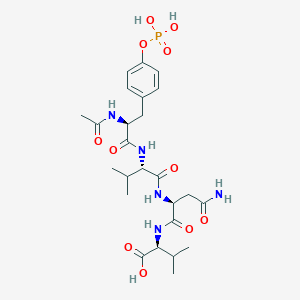
Ac-Tyr(PO3H2)-Val-Asn-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Tyr(PO3H2)-Val-Asn-Val-OH is a synthetic peptide that contains a phosphorylated tyrosine residue. This compound is of significant interest in biochemical research due to its potential role in signal transduction pathways and its ability to interact with specific protein domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Tyr(PO3H2)-Val-Asn-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylated tyrosine residue is introduced using a protected phosphotyrosine derivative. The general steps include:
Coupling: Amino acids are coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve solution-phase synthesis for larger quantities. This method can be more cost-effective and scalable, though it requires careful optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Tyr(PO3H2)-Val-Asn-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially affecting the phosphorylated tyrosine residue.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The phosphorylated tyrosine can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiols.
Applications De Recherche Scientifique
Ac-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigates signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Potential therapeutic applications in targeting specific protein interactions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of Ac-Tyr(PO3H2)-Val-Asn-Val-OH involves its interaction with specific protein domains, such as SH2 domains, which recognize phosphorylated tyrosine residues. This interaction can modulate signal transduction pathways by influencing protein-protein interactions and downstream signaling events.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another phosphorylated peptide that binds to SH2 domains.
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH TFA: A variant with trifluoroacetic acid, used as an inhibitor for src SH3-SH2 interactions.
Uniqueness
Ac-Tyr(PO3H2)-Val-Asn-Val-OH is unique due to its specific amino acid sequence, which may confer distinct binding properties and biological activities compared to other phosphorylated peptides. Its ability to interact with specific protein domains makes it a valuable tool in studying signal transduction and protein interactions.
Propriétés
Numéro CAS |
195138-93-3 |
|---|---|
Formule moléculaire |
C25H38N5O11P |
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H38N5O11P/c1-12(2)20(24(35)28-18(11-19(26)32)23(34)30-21(13(3)4)25(36)37)29-22(33)17(27-14(5)31)10-15-6-8-16(9-7-15)41-42(38,39)40/h6-9,12-13,17-18,20-21H,10-11H2,1-5H3,(H2,26,32)(H,27,31)(H,28,35)(H,29,33)(H,30,34)(H,36,37)(H2,38,39,40)/t17-,18-,20-,21-/m0/s1 |
Clé InChI |
ZNNJXRRFTDMWFZ-QIJZPMMNSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





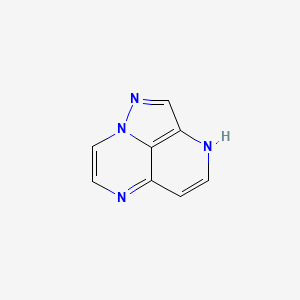
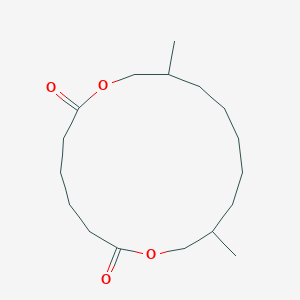

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
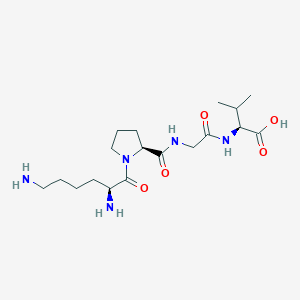


![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
